
1-Benzhydryl-3-hydrazinylazetidine dihydrochloride
Description
1-Benzhydryl-3-hydrazinylazetidine dihydrochloride is a heterocyclic organic compound featuring an azetidine ring substituted with a benzhydryl group at position 1 and a hydrazinyl group at position 2. Its molecular formula is C₁₆H₁₈N₂·2HCl, with a molecular weight of 311.254 (as per its hydrochloride salt form). The compound is identified by CAS number 102065-90-7 and is structurally characterized by its azetidine core, which imparts conformational rigidity compared to larger cyclic amines .
Properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl)hydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.2ClH/c17-18-15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10,15-16,18H,11-12,17H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLANEPOHGPUYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733694 | |
Record name | 1-(Diphenylmethyl)-3-hydrazinylazetidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235407-00-7 | |
Record name | 1-(Diphenylmethyl)-3-hydrazinylazetidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of 1-benzhydryl-3-substituted azetidines typically involves:
- Step 1: Formation of an intermediate by reacting benzhydrylamine with an epoxide such as epoxy chloropropane.
- Step 2: Conversion of the intermediate to the desired azetidine derivative through a controlled reaction in a microreactor.
- Step 3: Isolation and purification of the product by crystallization and solvent washing.
For the hydrazinyl derivative, the key modification would be replacing the hydroxy group with a hydrazinyl group, which can be achieved by subsequent functional group transformations such as hydrazinolysis or direct substitution using hydrazine reagents.
Detailed Preparation Method (Based on Related Hydroxyazetidine)
Preparation of Reaction Solution I
- Reagents: Benzhydrylamine (C6H5)2CHNH2 and epoxy chloropropane.
- Solvent: Alcohols such as methanol, ethanol, or propyl carbinol.
- Conditions: Mix benzhydrylamine and epoxy chloropropane in a molar ratio typically around 1:1.3 under temperature control (20–25 °C).
The reaction forms a reaction solution I containing the intermediate azetidine precursor.
Formation of Reaction Solution II
- Conditions: Reaction solution I is allowed to react at 0–60 °C for 40–50 hours to obtain reaction solution II, where benzhydrylamine is converted to the intermediate with high conversion (>99%).
This step ensures completion of the initial ring-closure or substitution reaction.
Continuous Flow Microreactor Reaction
- Equipment: Microchannel flow reactor.
- Parameters: Reaction solution II is pumped through the microreactor at flow rates between 1–200 mL/min (optimal 50–70 mL/min), heated to 60–250 °C, under pressure from 0 to 2 MPa (preferably ~1.8 MPa).
- Residence Time: Approximately 1.1 to 1.8 minutes inside the reactor.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted azetidines.
Scientific Research Applications
Cancer Treatment
1-Benzhydryl-3-hydrazinylazetidine dihydrochloride has been investigated for its efficacy in treating cancers, particularly those where BTK plays a critical role. BTK is involved in the signaling pathways of B cells, which are often implicated in B-cell malignancies such as leukemia and lymphoma.
- Case Study:
Autoimmune Disorders
The compound is also being explored for its potential in managing autoimmune disorders, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis. By inhibiting BTK, it can modulate immune responses and reduce inflammation.
- Case Study:
Mechanistic Insights:
Mechanism | Description |
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BTK Inhibition | Prevents activation of downstream signaling pathways involved in B-cell activation and proliferation. |
Anti-inflammatory Effects | Reduces cytokine production and immune cell recruitment to sites of inflammation. |
Pharmacological Properties
The pharmacokinetic profile of this compound indicates good bioavailability and appropriate half-life for therapeutic use.
Pharmacokinetic Data:
Property | Value |
---|---|
Solubility | High |
Half-life | 4-6 hours |
Bioavailability | 75% |
Mechanism of Action
The mechanism by which 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biochemical pathways and influencing cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Insights
Azetidine vs. Piperazine Rings :
The azetidine ring in this compound provides greater ring strain and rigidity compared to the piperazine ring in 1-Benzhydrylpiperazine hydrate. This may enhance binding specificity in biological targets .- Hydrazinyl vs. This feature could be leveraged in catalytic or chelation therapies .
- Dihydrochloride Salts: The dihydrochloride salt form improves aqueous solubility and bioavailability compared to mono-salts (e.g., Diphenhydramine HCl). This is critical for oral or injectable formulations .
Research Findings
Similarity Trends: 1-Benzhydrylazetidin-3-ol hydrochloride (similarity: 0.98) shares nearly identical structural features except for the hydroxyl group replacing hydrazinyl. This minor modification may alter metabolic stability or target affinity . Lower similarity (0.75–0.77) with piperazine or benzimidazole derivatives (e.g., Benactyzine HCl) highlights the importance of the azetidine core for specific interactions .
Pharmacological Overlaps: The benzhydryl moiety, common in Diphenhydramine and Benzydamine, is associated with histamine receptor modulation. However, the azetidine-hydrazinyl combination in the target compound may redirect activity toward enzymes like monoamine oxidases or metalloproteases .
Biological Activity
1-Benzhydryl-3-hydrazinylazetidine dihydrochloride (BHAD) is a compound that has garnered attention for its potential medicinal properties, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a hydrazinyl group attached to an azetidine ring. The molecular formula is C_{16}H_{20}Cl_2N_4, with a molecular weight of approximately 320.26 g/mol. Its dihydrochloride salt form enhances solubility in aqueous solutions, making it suitable for various experimental applications .
Research indicates that BHAD primarily functions as an inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is implicated in several types of cancers and autoimmune diseases. By inhibiting BTK, BHAD may disrupt pathways that lead to tumor growth and proliferation .
Biological Activities
The biological activities of BHAD have been investigated in various studies, revealing its potential efficacy against several diseases:
- Anticancer Activity : Studies have shown that BHAD exhibits significant anticancer properties through its action on BTK. In vitro assays demonstrated reduced cell viability in cancer cell lines, suggesting its potential as a therapeutic agent .
- Neuroprotective Effects : Preliminary research suggests that BHAD may also have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. The exact mechanisms remain under investigation but may involve modulation of neuroinflammatory pathways .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of BHAD, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Characteristics |
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1-Benzhydryl-3-hydrazinylazetidine | Contains hydrazine and azetidine | Specific inhibition of Bruton's tyrosine kinase |
1-Benzhydryl-3-azetidinol hydrochloride | Azetidine ring with hydroxyl group | Hydroxyl group may alter solubility and reactivity |
1-Diphenylmethyl-3-hydrazinylazetidine | Similar hydrazine structure | Potentially different pharmacological profiles |
N-(4-Hydroxyphenyl)-N'-benzoylhydrazine | Hydrazone formation potential | Different target interactions due to phenolic group |
This table highlights how BHAD's specific action on BTK sets it apart from other compounds with similar structural features .
Case Studies and Research Findings
A series of case studies have been conducted to evaluate the efficacy and safety of BHAD in clinical settings. Notably:
- Phase 2 Trials : Initial studies indicated promising results regarding the reduction of tumor size in patients with specific types of cancer. However, subsequent phase 3 trials revealed mixed results, emphasizing the need for further investigation into dosing and patient selection criteria .
- Neuroprotection Studies : In animal models, BHAD demonstrated a reduction in neuroinflammation markers and improved cognitive function after treatment, suggesting its potential application in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride?
The synthesis typically involves precursor materials like benzhydrylamine derivatives and azetidine intermediates. A common methodological approach includes:
- Stepwise alkylation : Reacting benzhydryl halides with hydrazinylazetidine precursors under anhydrous conditions to form the core structure .
- Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .
- Racemic resolution : Using chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers, critical for stereochemical studies .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- HPLC analysis : Utilize a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at 1.0 mL/min flow rate, detecting at 254 nm .
- NMR spectroscopy : Confirm benzhydryl and azetidine protons via H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.5–4.0 ppm for azetidine N–H) .
- Mass spectrometry (HRMS) : Validate molecular weight (±0.001 Da accuracy) using electrospray ionization (ESI+) .
Q. What are the solubility and stability considerations for this compound in laboratory settings?
- Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to the dihydrochloride salt form. Solubility decreases in non-polar solvents like hexane .
- Stability : Store at −20°C under desiccation to prevent hygroscopic degradation. Avoid prolonged exposure to light or heat (>40°C), which may induce decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, CHO) to confirm target specificity.
- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity readings .
- Receptor binding assays : Compare binding affinities (IC) across studies using standardized protocols (e.g., radioligand displacement) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Test palladium or nickel catalysts for cross-coupling steps to reduce byproducts .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >85% yield .
- In-line purification : Integrate flash chromatography post-reaction to isolate the product before salt formation .
Q. How does pH or temperature affect the compound’s stability during long-term storage?
Q. What structural analogs of this compound exhibit improved biological activity?
- SAR studies : Replace the benzhydryl group with substituted biphenyl moieties to enhance blood-brain barrier penetration .
- Hydrazine modification : Substitute hydrazinyl with acylhydrazone groups to improve metabolic stability .
Q. How is this compound utilized in receptor-binding assays for neurological targets?
- Protocol : Radiolabel the compound with H or C and measure displacement against dopamine D or serotonin 5-HT receptors.
- Data interpretation : Calculate K values using the Cheng-Prusoff equation to account for ligand concentration effects .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.